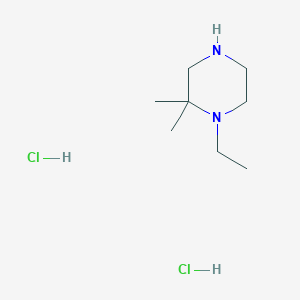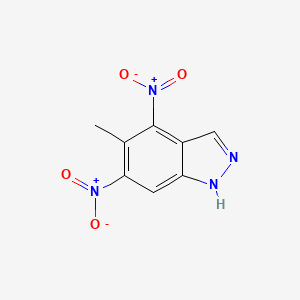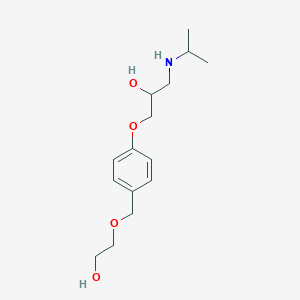
Des O-isopropyl Bisoprolol
Vue d'ensemble
Description
Des O-isopropyl Bisoprolol is a derivative of Bisoprolol, a beta-blocker commonly used to treat high blood pressure and heart-related conditions. This compound is specifically synthesized for research purposes and is not typically used in clinical settings. It is structurally similar to Bisoprolol but lacks the isopropyl group, which may influence its pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Des O-isopropyl Bisoprolol involves several steps, starting from Bisoprolol. The primary synthetic route includes:
Reduction: The reduction of Bisoprolol using sodium borohydride in methanol to yield an intermediate compound.
Tosylation: The intermediate is then tosylated using para-toluene sulfonyl chloride and triethylamine in dichloromethane.
Substitution: The tosylated intermediate undergoes a substitution reaction with isopropyl amine to produce the crude this compound.
Purification: The crude product is purified using column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented due to its primary use in research. the synthetic route described above can be scaled up for industrial purposes with appropriate modifications to optimize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Des O-isopropyl Bisoprolol can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Para-toluene sulfonyl chloride and triethylamine in dichloromethane.
Major Products
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Des O-isopropyl Bisoprolol is primarily used in scientific research to study the pharmacological properties of beta-blockers and their derivatives. Its applications include:
Chemistry: Used as a reference compound in analytical chemistry to study the behavior of beta-blockers.
Biology: Employed in biological studies to understand the interaction of beta-blockers with biological systems.
Medicine: Investigated for its potential therapeutic effects and compared with Bisoprolol to understand the impact of structural modifications.
Industry: Used in the pharmaceutical industry for the development of new beta-blocker derivatives.
Mécanisme D'action
The mechanism of action of Des O-isopropyl Bisoprolol is similar to that of Bisoprolol. It acts as a beta-1 adrenergic receptor antagonist, blocking the effects of endogenous catecholamines like epinephrine and norepinephrine. This leads to a decrease in heart rate and blood pressure. The molecular targets include beta-1 adrenergic receptors located primarily in the heart and kidneys .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bisoprolol: The parent compound, used clinically for hypertension and heart conditions.
Atenolol: Another beta-1 selective blocker with similar therapeutic uses.
Metoprolol: A beta-1 selective blocker used for similar indications.
Uniqueness
Des O-isopropyl Bisoprolol is unique due to the absence of the isopropyl group, which may alter its pharmacokinetic and pharmacodynamic properties compared to Bisoprolol. This structural difference makes it valuable for research to understand the role of the isopropyl group in beta-blocker activity .
Propriétés
IUPAC Name |
1-[4-(2-hydroxyethoxymethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO4/c1-12(2)16-9-14(18)11-20-15-5-3-13(4-6-15)10-19-8-7-17/h3-6,12,14,16-18H,7-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIGGWEPYIOOYLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)COCCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-ethyl-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B1422608.png)
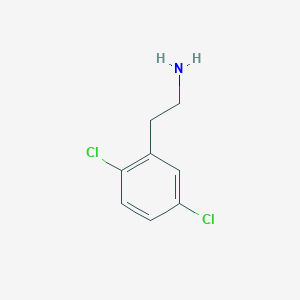

![{[5-(3-Methoxyphenyl)isoxazol-3-yl]methyl}amine hydrochloride](/img/structure/B1422613.png)



![N'-[1-Amino-2-(3-chlorophenoxy)ethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1422619.png)

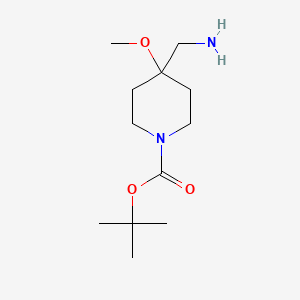
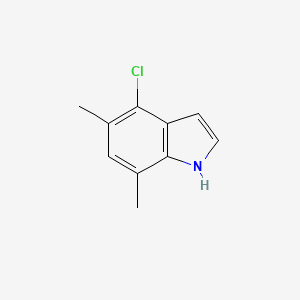
![6-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1422626.png)
